

Application Notes and Protocols for PF-06737007, a pan-Trk Inhibitor

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Compound of Interest		
Compound Name:	PF-06737007	
Cat. No.:	B610005	Get Quote

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Introduction

PF-06737007 is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, demonstrating significant activity against TrkA, TrkB, and TrkC.[1][2][3] The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity, and its dysregulation has been implicated in various cancers and neurological disorders. These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of **PF-06737007** on Trk signaling, using Nerve Growth Factor (NGF)-induced ERK phosphorylation in a neuroblastoma cell line as a model system.

Principle of the Assay

This assay quantifies the inhibitory effect of **PF-06737007** on TrkA signaling. In response to NGF binding, TrkA dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. The phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 is a key event in this pathway and serves as a robust biomarker for TrkA activation.[4][5][6][7] By measuring the levels of phosphorylated ERK (p-ERK) in the presence of varying concentrations of **PF-06737007**, a dose-response curve can be generated to determine the compound's IC50 value.

Data Presentation



Table 1: Inhibitory Activity of **PF-06737007** on Trk Family Kinases. This table summarizes the reported in vitro potencies of **PF-06737007** against the three Trk receptors.

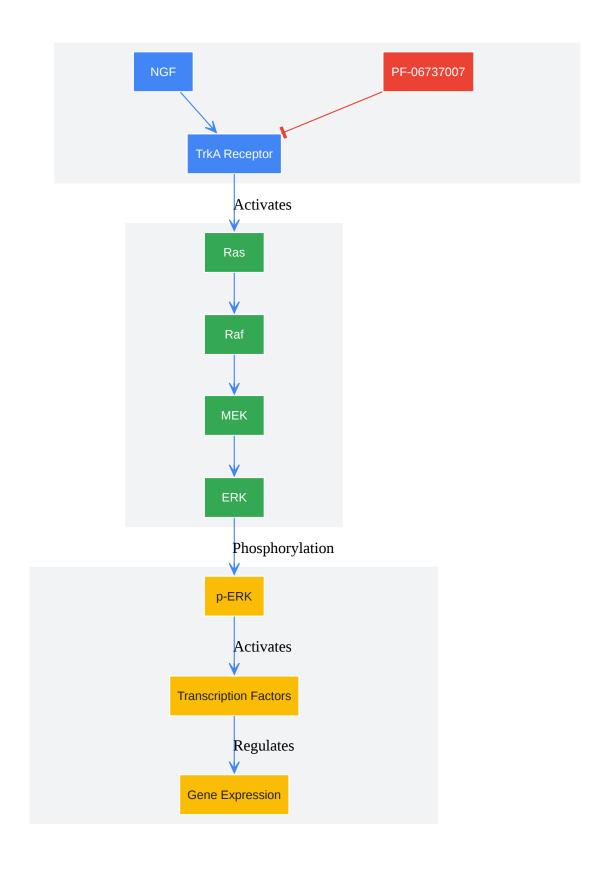
Target	IC50 (nM)
TrkA	7.7[1][2]
TrkB	15[1][2]
TrkC	3.9[1][2]

Table 2: Example Data from a Cell-Based ERK Phosphorylation Assay. The following table illustrates hypothetical data from an experiment performed according to the protocol below, measuring the inhibition of NGF-induced p-ERK by **PF-06737007**.

PF-06737007 Conc. (nM)	p-ERK Signal (Relative Luminescence Units)	% Inhibition
0 (Vehicle)	10000	0
0.1	9500	5
1	7500	25
10	5000	50
100	1500	85
1000	500	95
No NGF Control	200	98

Mandatory Visualizations

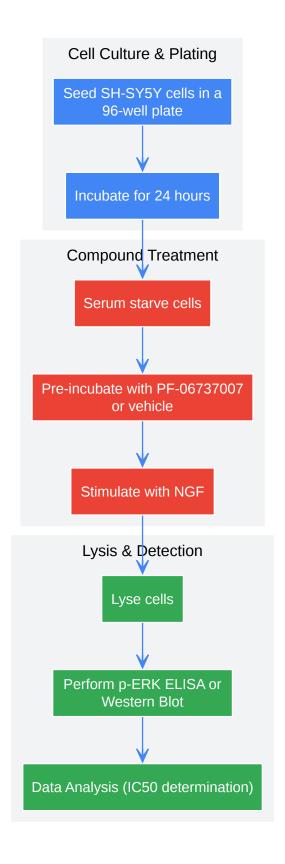




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Caption: TrkA signaling pathway and the inhibitory action of PF-06737007.





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Caption: Experimental workflow for the PF-06737007 cell-based assay.



Experimental Protocols Materials and Reagents

- Cell Line: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Serum-Free Medium: DMEM/F-12 with 0.5% Bovine Serum Albumin (BSA).
- Compound: **PF-06737007** (dissolved in DMSO to a 10 mM stock).
- Stimulant: Recombinant Human NGF (Nerve Growth Factor).
- Detection Kit: Phospho-ERK1/2 (Thr202/Tyr204) cell-based ELISA kit or Western Blotting reagents (see below).
- Lysis Buffer: As provided in the ELISA kit or RIPA buffer for Western Blot.
- Other: 96-well cell culture plates, DMSO, PBS.

Western Blotting Reagents

- Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
- Other: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk in TBST),
 ECL substrate.

Detailed Methodology

- 1. Cell Culture and Plating
- Culture SH-SY5Y cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.



- Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin.
- Resuspend cells in culture medium and perform a cell count.
- Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 μ L of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- 2. Compound Treatment and Cell Stimulation
- After 24 hours, gently aspirate the culture medium.
- Wash the cells once with 100 μL of serum-free medium.
- Add 90 μL of serum-free medium to each well and incubate for 4-6 hours for serum starvation.
- Prepare serial dilutions of **PF-06737007** in serum-free medium. The final DMSO concentration should not exceed 0.1%.
- Add 10 μL of the diluted PF-06737007 or vehicle (DMSO) to the respective wells and preincubate for 1 hour at 37°C.
- Prepare a stock of NGF in serum-free medium.
- Add 10 μL of NGF to each well to a final concentration of 50 ng/mL (or a pre-determined EC80 concentration). Include wells with no NGF as a negative control.
- Incubate for 10 minutes at 37°C.
- 3. Cell Lysis and Detection
- A. Using a Cell-Based ELISA Kit:
- Follow the manufacturer's protocol for the chosen phospho-ERK1/2 ELISA kit.[2][4][8] This
 typically involves:



- Aspirating the medium.
- Fixing the cells with a formaldehyde-based solution.
- Washing and permeabilizing the cells.
- Incubating with primary antibodies against p-ERK and a normalization antibody (e.g., total ERK or a housekeeping protein).
- Incubating with species-specific secondary antibodies conjugated to HRP or other enzymes.
- Adding a chemiluminescent or colorimetric substrate.
- Reading the signal on a plate reader.

B. Using Western Blotting:

- Aspirate the medium and wash the cells with ice-cold PBS.
- Add 50 μ L of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
- Scrape the cell lysates and transfer to microcentrifuge tubes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatants using a BCA assay.
- Resolve 20-30 μg of protein per sample on a 10% SDS-PAGE gel.[1][3]
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution)
 overnight at 4°C.[1]
- Wash the membrane three times with TBST.



- Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
- 4. Data Analysis
- For ELISA data, normalize the p-ERK signal to the total protein or total ERK signal.
- For Western Blot data, quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
- Calculate the percentage of inhibition for each concentration of PF-06737007 relative to the vehicle-treated control.
- Plot the percentage of inhibition against the logarithm of the **PF-06737007** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

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